molecular formula C6H11NO2 B15196686 2-Pentanone, 4-methyl-4-nitroso- CAS No. 60027-50-1

2-Pentanone, 4-methyl-4-nitroso-

Cat. No.: B15196686
CAS No.: 60027-50-1
M. Wt: 129.16 g/mol
InChI Key: DDAFPVRRYUYWAI-UHFFFAOYSA-N
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Description

2-Pentanone, 4-methyl-4-nitroso- is an organic compound with the molecular formula C6H11NO2 It is a nitroso derivative of 2-pentanone, characterized by the presence of a nitroso group (-NO) attached to the fourth carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 4-methyl-4-nitroso- typically involves the nitrosation of 4-methyl-2-pentanone. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{4-Methyl-2-pentanone} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{2-Pentanone, 4-methyl-4-nitroso-} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of 2-Pentanone, 4-methyl-4-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Types of Reactions:

    Oxidation: 2-Pentanone, 4-methyl-4-nitroso- can undergo oxidation reactions to form corresponding oximes or nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines or hydroxylamines.

    Substitution: The nitroso group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Oximes or nitro compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 4-methyl-4-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methyl-4-nitroso- involves its interaction with molecular targets through the nitroso group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

    2-Pentanone: A ketone with a similar structure but lacking the nitroso group.

    4-Methyl-2-pentanone: The parent compound from which 2-Pentanone, 4-methyl-4-nitroso- is derived.

    4-Nitroso-2-pentanone: A compound with a nitroso group attached to the second carbon instead of the fourth.

Uniqueness: 2-Pentanone, 4-methyl-4-nitroso- is unique due to the specific position of the nitroso group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

60027-50-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-methyl-4-nitrosopentan-2-one

InChI

InChI=1S/C6H11NO2/c1-5(8)4-6(2,3)7-9/h4H2,1-3H3

InChI Key

DDAFPVRRYUYWAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)N=O

Origin of Product

United States

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